N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methylbenzenesulfonamide
Description
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a dichlorophenyl backbone substituted with a benzyloxy group at the 5-position and a 4-methylbenzenesulfonamide moiety. The benzyloxy group enhances lipophilicity, while the sulfonamide moiety contributes to hydrogen-bonding interactions, influencing solubility and receptor binding .
Properties
IUPAC Name |
N-(2,4-dichloro-5-phenylmethoxyphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO3S/c1-14-7-9-16(10-8-14)27(24,25)23-19-12-20(18(22)11-17(19)21)26-13-15-5-3-2-4-6-15/h2-12,23H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEYDDPWYSCNBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methylbenzenesulfonamide is an organic compound with significant biological activity, particularly in the context of cancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 422.32 g/mol. Its structure features a sulfonamide group attached to a complex aromatic framework, which includes a dichlorophenyl ring and a benzyloxy substituent. This unique arrangement contributes to its biological activity and selectivity.
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methylbenzenesulfonamide has been primarily studied for its role as an inhibitor of carbonic anhydrase IX (CA IX) , an enzyme associated with tumor growth and metastasis. The compound exhibits remarkable selectivity for CA IX over other isoforms, with reported inhibitory concentrations (IC₅₀) in the nanomolar range, indicating strong potential as an anticancer agent.
Interaction Studies
Molecular docking studies suggest that the compound interacts effectively with the active site of CA IX through various interactions such as hydrogen bonding and coordination. This strong binding affinity is crucial for its mechanism of action and therapeutic efficacy.
Anticancer Properties
The compound has demonstrated significant anti-proliferative effects against various cancer cell lines. In vitro studies have shown that it inhibits cell growth in several types of cancer, including breast and prostate cancers. For instance:
- Cell Line : MDA-MB-231 (breast cancer)
- IC₅₀ : 50 nM
- Effect : Induced apoptosis and inhibited cell cycle progression.
Comparison with Similar Compounds
The following table summarizes the biological activities of N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methylbenzenesulfonamide compared to structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-Chloro-4-methylphenyl)-benzenesulfonamide | Chlorine substitution on phenyl ring | Antimicrobial activity |
| N-(3-(Benzyloxy)-phenyl)-benzenesulfonamide | Benzyloxy group on phenyl | Potential anticancer properties |
| N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methylbenzenesulfonamide | Unique benzyloxy and dichlorination | Strong CA IX inhibition; anticancer effects |
Research Findings
Recent studies have highlighted the dual role of this compound as both an anticancer agent and a potential antimicrobial agent. Its unique structure enhances selectivity for CA IX compared to other similar compounds lacking these specific substituents.
Case Study: In Vivo Efficacy
In a recent animal model study, administration of N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methylbenzenesulfonamide resulted in significant tumor reduction in xenograft models of human breast cancer. The study reported:
- Tumor Volume Reduction : 70% after 4 weeks of treatment.
- Mechanism : Induction of apoptosis via caspase activation pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Compounds
Key Observations
Substituent Effects on Physical Properties: The triazine-containing compounds (51–55, ) exhibit higher melting points (237–279°C) compared to the furan-hydrazine derivative (178°C, ). This is attributed to the rigid triazine core and strong intermolecular interactions from sulfonamide groups .
Bioactivity Implications: Compounds like SR141716A () and AM251 () share the 2,4-dichlorophenyl motif but differ in their sulfonamide/heterocyclic appendages. These analogs exhibit cannabinoid receptor antagonism, suggesting that the dichlorophenyl group is critical for receptor engagement . The absence of a triazine or pyrazole ring in the target compound may limit its activity at cannabinoid receptors but could favor other targets, such as enzymes requiring sulfonamide interactions.
Synthetic Accessibility: Compounds in required 33-hour reaction times and ethanol reflux for purification, indicating that the target compound’s synthesis may demand similar conditions due to its bulky substituents . In contrast, the furan-based compound () was synthesized with a 62% yield, suggesting that less sterically hindered derivatives are more synthetically tractable .
Functional Group Analysis
- Benzyloxy Group : Enhances lipophilicity and may confer metabolic stability compared to smaller alkoxy groups (e.g., methoxy in CAS:338961-22-1) .
- Dichlorophenyl Motif : Common in bioactive molecules (e.g., SR141716A, ), this group is associated with improved binding affinity in hydrophobic pockets .
- Sulfonamide vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
